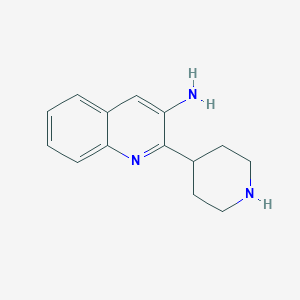

2-(Piperidin-4-yl)quinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-piperidin-4-ylquinolin-3-amine |

InChI |

InChI=1S/C14H17N3/c15-12-9-11-3-1-2-4-13(11)17-14(12)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8,15H2 |

InChI Key |

WQEQSIVCBPSQKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3C=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Piperidin 4 Yl Quinolin 3 Amine and Its Analogs

Strategies for Quinoline (B57606) Ring System Construction and Functionalization

The quinoline core is a privileged scaffold in medicinal chemistry, and its synthesis and modification are of significant interest. Various methods have been developed to construct and functionalize this bicyclic aromatic system.

Cyclization Reactions in Quinoline Core Assembly

The formation of the quinoline ring system is often achieved through cyclization reactions. One-pot tandem processes have been developed for the synthesis of quinolines, which can involve a Michael addition-cyclization condensation followed by a desulfurization step. nih.gov For instance, the reaction of o-aminothiophenol with a 1,3-ynone can proceed through a Lewis acid-catalyzed cyclization to form a 1,5-benzothiazepine (B1259763) intermediate, which then undergoes iodine-mediated desulfurization to yield the quinoline product. nih.gov

Another approach involves the intramolecular cyclization of pre-functionalized starting materials. For example, β-(2-aminophenyl)-α,β-ynones can undergo intramolecular cyclization to generate quinolines at room temperature. nih.gov Similarly, heating 2-(2-acetylphenyl)isoindoline-1,3-dione in the presence of a catalytic amount of potassium carbonate can induce intramolecular cyclization to produce a 2-(4-oxo-1,4-dihydro-quinolin-2-yl)benzoic acid derivative. nih.gov

The table below summarizes various cyclization strategies for quinoline synthesis.

| Starting Materials | Key Reagents/Conditions | Product Type |

| o-Aminothiophenol, 1,3-Ynone | Lewis acid catalyst (e.g., Cp2Zr(η1-C9H10NO2)2), I2 | Substituted quinolines |

| β-(2-Aminophenyl)-α,β-ynones | Room temperature | Substituted quinolines |

| 2-(2-Acetylphenyl)isoindoline-1,3-dione | K2CO3, heat | 2-(4-Oxo-1,4-dihydro-quinolin-2-yl)benzoic acid derivatives |

Nucleophilic Aromatic Substitution for Quinoline Ring Modification

Nucleophilic aromatic substitution (SNA_r) is a powerful tool for modifying the quinoline ring, particularly when a good leaving group, such as a halogen, is present. youtube.comlibretexts.org The reaction is facilitated by the presence of electron-withdrawing groups on the quinoline ring, which reduce the electron density and make the ring more susceptible to nucleophilic attack. libretexts.org The substitution typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov

For example, 2-chloroquinolines can react with various nucleophiles, such as amines, to introduce new substituents at the 2-position. researchgate.netresearchgate.net The reaction of 2-chloroquinoxaline (B48734) with anilines in ethanol (B145695), for instance, follows second-order kinetics, characteristic of a bimolecular aromatic nucleophilic substitution. researchgate.net Similarly, the chloro group at the C-2 position of 2-chloro-3-formylquinolines can be displaced by nucleophiles like 4-amino-1,2,4-triazole (B31798) or 5-aminotetrazole. researchgate.net The rate and success of these reactions are influenced by the nature of the nucleophile and the substituents on the quinoline ring. masterorganicchemistry.com

Vicarious nucleophilic substitution (VNS) of hydrogen is another method for the amination of nitroquinolines, where a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. nih.gov

Vilsmeier-Haack Formylation as a Precursor Synthesis Method

The Vilsmeier-Haack reaction is a versatile method for the formylation of aromatic and heterocyclic compounds and serves as a key step in the synthesis of precursors for quinoline derivatives. chemijournal.com Specifically, it is widely used to prepare 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.netniscpr.res.in The reaction involves treating an N-arylacetamide with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). niscpr.res.inchemijournal.com This process results in the cyclization of the acetanilide (B955) to form the corresponding 2-chloro-3-formylquinoline. niscpr.res.in

The efficiency of the Vilsmeier-Haack cyclization is influenced by the electronic nature of the substituents on the starting acetanilide. niscpr.res.in Electron-donating groups, particularly at the meta-position of the acetanilide, facilitate the reaction and lead to higher yields of the quinoline product. researchgate.netniscpr.res.in Conversely, electron-withdrawing groups can hinder the reaction. niscpr.res.in The resulting 2-chloro-3-formylquinolines are valuable intermediates, as both the chloro and formyl groups can be further transformed into a variety of other functionalities. niscpr.res.inchemijournal.com For instance, the formyl group can be converted to a cyano or alkoxycarbonyl group. niscpr.res.in

The following table outlines the general conditions for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

| Starting Material | Reagents | Key Conditions | Product |

| N-Arylacetamide | POCl₃, DMF | 0-5°C initially, then heating to ~90°C | 2-Chloro-3-formylquinoline |

Introduction and Functionalization of the Piperidin-4-yl Moiety

The piperidine (B6355638) ring is a common feature in many biologically active compounds. Its incorporation and subsequent modification are critical steps in the synthesis of 2-(piperidin-4-yl)quinolin-3-amine and its analogs.

Reductive Amination Approaches for Piperidine Attachment

Reductive amination is a widely employed and efficient method for attaching the piperidin-4-yl moiety to a quinoline core. researchgate.net This two-step process involves the initial reaction of a quinoline aldehyde or ketone with piperidine or a piperidine derivative to form an imine or enamine intermediate. pearson.com This intermediate is then reduced in situ to the corresponding amine. pearson.com

A variety of reducing agents can be used for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net For example, various quinoline carboxaldehydes have been successfully coupled with piperidine derivatives using NaBH₄ in methanol. nih.gov The choice of reducing agent can be crucial for the selectivity and efficiency of the reaction. researchgate.net This method is versatile and has been used to synthesize libraries of quinoline-piperidine conjugates for biological evaluation. nih.gov

Alkylation Protocols for Piperidine Functionalization

Once the piperidin-4-yl moiety is attached to the quinoline scaffold, the piperidine nitrogen can be further functionalized through alkylation. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

A common method for N-alkylation involves reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate or sodium hydride, is used to neutralize the acid formed during the reaction and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. researchgate.net The reaction is typically carried out in an anhydrous solvent like acetonitrile (B52724) or DMF. researchgate.net The choice of base and solvent can influence the reaction rate and the potential for side reactions, such as dialkylation. researchgate.net

Regioselective alkylation at other positions of the piperidine ring is more complex and often requires the synthesis of specific piperidine precursors. For instance, 3-alkylpiperidines can be synthesized by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. odu.edu This intermediate can then be deprotonated to generate an enamide anion, which can be alkylated with various alkyl halides. odu.edu

Derivatization Strategies for the Quinolin-3-amine Group

The primary amine at the 3-position of the quinoline ring offers a versatile handle for a variety of chemical modifications. These derivatization strategies are crucial for expanding the chemical space and exploring the structure-activity relationships of this compound class.

Condensation Reactions to Form Imine and Hydrazone Derivatives

The reaction of the primary amine of this compound and its analogs with aldehydes and ketones provides a straightforward route to imine (Schiff base) and hydrazone derivatives. libretexts.orgpressbooks.pub This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The control of pH is often crucial, with optimal rates generally observed around a pH of 5. libretexts.org

For instance, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) with isonicotinic acid hydrazide in absolute ethanol yields N'-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide. researchgate.net Similarly, a series of hydrazone derivatives can be synthesized from various substituted benzaldehydes and hydrazides, often with characterization by IR, NMR, and mass spectrometry. nih.govnih.govmdpi.com The formation of hydrazones is a versatile strategy, and the resulting C=N bond can be a key structural feature. nih.gov

Table 1: Examples of Condensation Reactions for Imine and Hydrazone Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Isonicotinic acid hydrazide | Hydrazone | researchgate.net |

| 4-Substituted benzaldehydes | Phenylhydrazine | Hydrazone | nih.gov |

| 3-Acetylpyridine | Cyanoacetylhydrazine | Hydrazide-hydrazone | nih.gov |

| 2-Aminobenzylamine | Benzaldehyde derivatives | Tetrahydroquinazoline | researchgate.net |

Mannich Reactions for Further Functionalization

The Mannich reaction is a three-component condensation that provides a powerful method for the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of quinolin-3-amine derivatives, this reaction can be used to introduce a variety of functional groups. The reaction typically involves an amine, an aldehyde (often formaldehyde), and a compound with an active hydrogen. wikipedia.orgyoutube.com

The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. wikipedia.org This is followed by the attack of a nucleophile, such as an enol, to form the final β-amino carbonyl compound, also known as a Mannich base. wikipedia.org Research on 2-aminoquinolin-4(1H)-one has shown that it can act as both a C- and N-nucleophile in the Mannich reaction, leading to a variety of products depending on the reaction conditions and the amine used (primary or secondary). nih.gov This highlights the potential for complex and diverse functionalization of the quinoline core. The development of stereoselective three-component Mannich reactions has further expanded the utility of this method for creating complex chiral piperidine structures. rsc.org

Amidation and Sulfonylation of Amine Functionality

The primary amine of the quinolin-3-amine group can be readily acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Amidation is typically achieved by reacting the amine with an acyl chloride, anhydride, or carboxylic acid (often in the presence of a coupling agent). This transformation introduces an amide bond, which can significantly alter the electronic and steric properties of the molecule.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base. This results in the formation of a sulfonamide linkage. A variety of 2-sulfonylquinolines have been synthesized via the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides, demonstrating the versatility of sulfonylation reactions in quinoline chemistry. mdpi.com

Modern Catalytic and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methodologies. Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and improved product purity. rsc.org

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave irradiation has been successfully employed to accelerate a wide range of organic reactions, including the synthesis of quinoline derivatives. benthamdirect.comnih.govacs.orgproquest.com This technique can lead to a significant reduction in reaction times and, in some cases, improved yields compared to conventional heating methods. nih.gov For example, a microwave-based Friedländer synthesis of quinolines was achieved in just 5 minutes in excellent yield by using neat acetic acid as both solvent and catalyst at 160 °C. proquest.com

Microwave-assisted synthesis has also been utilized in one-pot, three-component reactions to produce complex heterocyclic systems. acs.orglew.ro This approach offers advantages in terms of operational simplicity and reduced environmental impact due to shorter reaction times and decreased solvent consumption. lew.ro

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quinoline Derivative

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several days | Very poor | proquest.com |

| Microwave Irradiation | 5 minutes | Excellent | proquest.com |

Ultrasound-Assisted Synthesis Protocols for Improved Yields

Ultrasound irradiation has proven to be an effective green chemistry tool for the synthesis of various heterocyclic compounds, including quinoline derivatives. rsc.orgnih.govconsensus.appnih.govmdpi.com The chemical effects of ultrasound are attributed to acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov

Metal-Free and Regioselective Synthesis Methods

The development of metal-free and regioselective synthetic strategies for quinoline derivatives is a significant area of research, driven by the need for more environmentally benign and cost-effective processes that avoid contamination of the final products with residual metals. rsc.org While direct metal-free synthesis of this compound is not extensively documented, several methodologies for analogous C-3 functionalized and 2,4-disubstituted quinolines can be adapted. These methods often rely on the use of organocatalysts, such as molecular iodine, or proceed under catalyst-free conditions, offering high regioselectivity and functional group tolerance. rsc.orgnih.gov

One prominent metal-free approach involves the tandem cyclization of 2-styrylanilines. nih.govacs.org This strategy avoids the use of transition metals by employing reagents like molecular iodine in combination with an oxidant such as tert-butyl hydroperoxide (TBHP). nih.govacs.org The reaction proceeds through the activation of C(sp³)–H bonds and subsequent C–C and C–N bond formation to construct the quinoline core. nih.gov This method has shown excellent functional group tolerance, making it a viable option for the synthesis of complex quinoline derivatives. nih.govacs.org

Another notable metal-free method is the hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes. nih.gov This approach, which can be base-assisted and protection-free, allows for the highly regioselective synthesis of C-3-functionalized quinolines. nih.gov The reaction of 2-aminobenzyl alcohol with various terminal alkynes showcases the versatility of this method in creating a diverse range of quinoline derivatives that are otherwise difficult to access. nih.gov

Furthermore, catalyst-free reactions have been reported for the synthesis of quinolines. For instance, the reaction of carbaldehydes with substituted anilines can proceed at room temperature to provide quinolines in excellent yields without the need for a catalyst. nih.gov These green chemistry approaches are advantageous due to their simplicity, mild reaction conditions, and high atom economy. nih.govacs.org

The table below summarizes some of the key findings in metal-free and regioselective synthesis of quinoline derivatives, which could be conceptually applied to the synthesis of this compound and its analogs.

| Starting Materials | Reagents/Conditions | Product Type | Key Features |

| 2-Styrylanilines, 2-Methylquinolines | I₂, TBHP, DMSO, 120 °C | 2-Substituted Quinolines | Metal-free, C(sp³)–H activation, good functional group tolerance. nih.govacs.org |

| 2-Aminobenzyl alcohol, Terminal alkynes | Base-assisted | C-3-Functionalized Quinolines | Metal-free, high regioselectivity, protection-free. nih.gov |

| Aryl amines, Acetylenedicarboxylates | I₂ (20 mol%), Acetonitrile, 80 °C | Quinoline-2,4-dicarboxylates | Metal-free, one-pot, high regioselectivity. rsc.org |

| Carbaldehydes, Substituted anilines | Catalyst-free, Room temperature | Quinolines | Catalyst-free, short reaction time, excellent yield. nih.gov |

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) represent a highly efficient and versatile strategy for the synthesis of complex molecular architectures, such as quinoline and piperidine derivatives, in a single, convergent step. rsc.orgrsc.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate structural diversity, making them particularly valuable in medicinal chemistry and drug discovery. rsc.orgrsc.org For the assembly of a scaffold like this compound, MCRs offer a powerful approach to construct both the quinoline and piperidine rings or to couple a pre-existing piperidine moiety to the quinoline core.

Several classical and modern MCRs have been successfully employed for the synthesis of a wide variety of quinoline scaffolds. rsc.orgrsc.org These include, but are not limited to, the Povarov, Doebner, and Friedländer reactions. rsc.orgmdpi.com The Povarov reaction, an aza-Diels-Alder reaction, typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. rsc.org The Doebner reaction provides a route to quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com The Friedländer annulation, a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is another fundamental MCR for quinoline synthesis.

While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the literature, the principles of MCRs can be applied to design a plausible synthetic route. For example, a pseudo five-component reaction has been reported for the synthesis of substituted piperidines from aromatic aldehydes, anilines, and alkyl acetoacetates, which highlights the potential of MCRs in constructing the piperidine ring. researchgate.net

A hypothetical MCR for assembling the this compound scaffold could involve a reaction between a piperidine-4-carboxaldehyde derivative, an appropriately substituted aniline, and a third component that would provide the remaining atoms for the quinoline ring, followed by amination at the C-3 position. The versatility of MCRs allows for the incorporation of various functional groups and substitution patterns, which is crucial for generating analogs for structure-activity relationship studies. rsc.org

The table below outlines some established MCRs for the synthesis of quinoline and piperidine derivatives, which form the basis for designing synthetic routes to complex molecules like this compound.

| Reaction Name | Components | Product Type | Key Features |

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Tetrahydroquinolines/Quinolines | Aza-Diels-Alder cycloaddition, good for diverse scaffolds. rsc.org |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Classical method for specific quinoline derivatives. mdpi.com |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene ketone | Substituted Quinolines | Condensation reaction, widely applicable. |

| Pseudo Five-Component Reaction | Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | Substituted Piperidines | Efficient construction of the piperidine ring. researchgate.net |

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 2-(Piperidin-4-yl)quinolin-3-amine. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) and piperidine (B6355638) rings. The aromatic protons of the quinoline ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the bicyclic system. The protons of the piperidine ring would be observed in the upfield region. The methine proton at the C4 position of the piperidine ring, directly attached to the quinoline core, would likely appear as a multiplet. The methylene (B1212753) protons on the piperidine ring would also present as multiplets, and the N-H proton of the piperidine and the amino group protons on the quinoline would likely appear as broad singlets, the positions of which can be confirmed by D₂O exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the aromatic quinoline ring would resonate at lower field (typically δ 120-150 ppm), while the sp³-hybridized carbons of the piperidine ring would appear at higher field. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further aid in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, confirming the structural assignments made from the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₄H₁₇N₃, by providing a highly accurate mass measurement of the molecular ion peak. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Characteristic fragmentation would likely involve the cleavage of the bond between the piperidine and quinoline rings, as well as fragmentation within the piperidine ring itself, providing further corroboration of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) on the quinoline ring would typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the secondary amine within the piperidine ring would also be observed in this region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be found in the 1500-1600 cm⁻¹ region.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. It would also reveal the conformation of the piperidine ring (typically a chair conformation) and the planarity of the quinoline system. Furthermore, X-ray diffraction analysis would elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.

Structure Activity Relationship Sar and Derivatization Studies

Systematic Modifications on the Quinoline (B57606) Ring System

The quinoline ring is a key pharmacophore, and alterations to this bicyclic system significantly influence the compound's interactions with biological targets. mdpi.com

The placement of different functional groups on the quinoline ring can dramatically alter the pharmacological properties of the parent compound. For instance, the introduction of an 8-hydroxy group can confer iron-chelating properties, which may be beneficial in the context of diseases associated with iron dysregulation. nih.gov Studies on related quinoline structures have shown that the position of substituents is crucial; for example, in some chromone-linked quinoline derivatives, a methyl group at the 6-position resulted in significantly higher activity compared to a methoxy (B1213986) group at the same position. mdpi.com The electronic nature and steric bulk of these substituents are key determinants of their effect.

Table 1: Effect of Quinoline Ring Substituents on Biological Activity

| Position | Substituent | Observed Effect on Activity |

| 8 | -OH | Introduces iron-chelating properties. nih.gov |

| 6 | -CH3 | Potentially enhances activity more than -OCH3. mdpi.com |

Methylation and halogenation are common strategies to modulate the lipophilicity, metabolic stability, and target-binding affinity of bioactive molecules. In the broader context of quinoline derivatives, methylation at specific positions can enhance biological activity. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the presence of a methyl group was a common feature in active compounds. The introduction of halogens, such as chlorine, can also have a profound impact. For instance, the substitution of a hydrogen atom with a chlorine atom on a related quinoline derivative was found to be a key modification in a study of potent PI3Kδ inhibitors.

Structural Variations on the Piperidine (B6355638) Ring

The piperidine ring serves as a crucial linker and its conformation and substitution patterns are vital for optimal biological efficacy. nih.gov

The nitrogen atom of the piperidine ring is a common site for derivatization. nih.govwikipedia.org N-substitution can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. For example, in a series of piperidine derivatives investigated as inhibitors of Mycobacterium tuberculosis, the free amine on the piperidine ring was a key starting point for further derivatization through reductive amination. nih.gov The nature of the substituent on the piperidine nitrogen can significantly impact potency and selectivity. In some cases, bulky aromatic substitutions on a piperazine (B1678402) ring (a related six-membered heterocycle) were well-tolerated. nih.gov

Table 2: Influence of N-Substitution on the Piperidine Ring

| N-Substituent | General Impact |

| Unsubstituted (-H) | Provides a key site for further derivatization. nih.gov |

| Alkyl/Aromatic Groups | Can modulate polarity, basicity, and target binding. nih.govnih.gov |

The piperidine ring typically adopts a chair conformation. wikipedia.org The orientation of the quinoline and other substituents on the piperidine ring can be either axial or equatorial, which can significantly affect how the molecule fits into a biological target's binding site. Stereochemistry is also a critical factor. In a study of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, the specific stereoisomer was found to be crucial for potent inhibitory activity against PI3Kδ. This highlights that the three-dimensional arrangement of atoms is as important as the chemical composition.

Amine Group Derivatization and its Contribution to SAR

The primary amine group at the 3-position of the quinoline ring is a key functional group that can be readily derivatized to explore its role in biological activity. Derivatization of amines is a common strategy in medicinal chemistry to enhance detectability, stability, and biological activity. nih.govthermofisher.com For instance, the amine can be converted into amides, sulfonamides, or other functional groups to probe for additional binding interactions with a target protein. In a study on related quinoline structures, the amine group was derivatized to form hydrazones, which demonstrated the potential for further modification at this position.

Scaffold Hybridization and Biopharmacophore Integration for Multi-Targeting Approaches

No publically available research data was found for scaffold hybridization and biopharmacophore integration for multi-targeting approaches of 2-(Piperidin-4-yl)quinolin-3-amine.

Computational Chemistry Approaches in Mechanistic Elucidation and Rational Design

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast how a small molecule ligand, such as 2-(Piperidin-4-yl)quinolin-3-amine, might interact with a macromolecular target, typically a protein or enzyme.

Prediction of Binding Affinities and Modes with Biological Macromolecules

The primary goal of molecular docking is to simulate the binding process and predict the conformation of the ligand-receptor complex. This simulation yields a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding affinity score generally suggests a more stable and potent interaction.

For this compound, this process would involve docking the molecule into the active site of a selected biological target. The simulation would explore various possible binding modes, considering the rotational and translational freedom of the ligand and some flexibility of the receptor. The resulting predictions would be crucial for initial virtual screening and prioritizing derivatives for synthesis. While specific docking studies on this compound are not published, research on structurally related quinoline-piperidine scaffolds has demonstrated the utility of this approach in identifying potent inhibitors for targets like cholinesterases and various kinases. nih.govnih.gov

Table 1: Illustrative Molecular Docking Parameters for a Hypothetical Target (Note: This data is illustrative as no specific studies on this compound are available.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |

|---|---|---|

| Protein Kinase X | -9.5 | Hydrogen Bonding, Pi-Pi Stacking |

| Receptor Y | -8.2 | Hydrophobic Interactions, Salt Bridge |

Identification of Key Amino Acid Residues Involved in Binding Pockets

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand within the binding pocket. This allows for the identification of specific amino acid residues that form key interactions with the ligand. These interactions can include:

Hydrogen bonds: Typically involving the amine and piperidine (B6355638) nitrogen atoms of the ligand.

Hydrophobic interactions: Involving the aromatic quinoline (B57606) ring system.

Pi-Pi stacking: Between the quinoline ring and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Salt bridges: If the piperidine nitrogen is protonated.

Understanding these specific interactions is fundamental for rational drug design. For instance, if a hydrogen bond with a specific serine residue is identified as crucial, medicinal chemists can design derivatives that enhance this particular interaction to improve potency.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the intrinsic electronic properties of a molecule, which govern its structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional geometry (optimized structure).

This process involves calculating the molecule's electronic energy for various atomic arrangements until the lowest energy conformation is found. The results provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate fundamental electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. acs.org Studies on related quinoline derivatives have successfully used DFT to correlate these electronic properties with observed biological activities. researchgate.netresearchgate.netnih.gov

Table 2: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative as no specific studies on this compound are available.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Molecular polarity |

Conformational Analysis and Potential Energy Surfaces

Molecules with flexible components, such as the piperidine ring and the bond connecting it to the quinoline core in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable energy minima and the energy barriers between them. By calculating the potential energy surface (PES) through systematic variation of key dihedral angles, researchers can map out the energetic landscape of the molecule. This is critical because the biologically active conformation that binds to a receptor may not be the lowest energy conformation in isolation. A study on a related compound, 1-(quinolin-3-yl)piperidin-2-ol, utilized these methods to understand its molecular conformation and stability. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Related to the 2D structure and connectivity.

Electronic descriptors: Such as partial charges and dipole moment.

Steric descriptors: Related to the molecule's size and shape (e.g., molecular weight, volume).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates these descriptors with the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules and helping to prioritize synthetic efforts. While no specific QSAR model for this compound derivatives has been published, numerous studies have successfully applied QSAR to other classes of quinoline and piperidine compounds to guide drug discovery efforts. researchgate.netresearchgate.net

The computational chemistry approaches of molecular docking, quantum chemical calculations, and QSAR modeling represent a powerful suite of tools for the in-depth analysis of this compound. Molecular docking can predict how the compound interacts with biological targets, DFT can elucidate its intrinsic electronic and structural properties, and QSAR can establish predictive models for guiding the synthesis of more active analogs. Although specific research applying these methods to this compound has yet to be published, the principles and methodologies are well-established and provide a clear roadmap for future computational investigations into this and related compounds, ultimately accelerating the path toward novel therapeutic agents.

In Silico Target Prediction and Network Pharmacology Analysis

In the contemporary landscape of drug discovery and development, computational methodologies are indispensable for elucidating the mechanisms of action of novel chemical entities and for the rational design of new therapeutic agents. For compounds such as this compound, in silico target prediction and network pharmacology analysis represent powerful approaches to hypothesize biological targets, understand polypharmacological effects, and predict potential therapeutic applications. These computational strategies enable the systematic screening of a compound against vast databases of biological macromolecules to identify potential binding partners, thereby accelerating the initial stages of drug development.

In silico target prediction, often referred to as reverse docking or inverse virtual screening, is a computational technique used to identify the potential molecular targets of a small molecule. nih.gov This approach is particularly valuable when the primary target of a compound is unknown or when there is a need to identify off-target effects that could lead to adverse reactions or opportunities for drug repositioning. The process typically involves docking the three-dimensional structure of the compound of interest, in this case, this compound, against a large library of protein structures with known binding sites. The binding affinity for each protein-ligand interaction is then calculated using scoring functions, and the proteins are ranked based on their predicted binding energies. mdpi.com

For quinoline derivatives, in silico target identification has been successfully employed to predict their biological activities. For instance, studies on 2-aryl-quinoline-4-carboxylic acid derivatives have utilized inverse virtual screening to identify Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target. nih.gov Such an approach for this compound would involve screening against a comprehensive library of human proteins to generate a list of putative targets. The results of such a hypothetical screening are illustrated in Table 1.

Table 1: Hypothetical In Silico Target Prediction for this compound This table is for illustrative purposes and shows the type of data that would be generated from an in silico target prediction study.

| Rank | Predicted Protein Target | Gene Symbol | Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| 1 | Serine/threonine-protein kinase | BRAF | -10.5 | Oncology |

| 2 | Tyrosine-protein kinase c-Kit | KIT | -9.8 | Oncology |

| 3 | Vascular endothelial growth factor receptor 2 | KDR | -9.5 | Oncology, Ophthalmology |

| 4 | Acetylcholinesterase | ACHE | -9.2 | Neurology |

| 5 | Dopamine D3 receptor | DRD3 | -8.9 | Neurology, Psychiatry |

| 6 | HIV-1 Reverse Transcriptase | --- | -8.7 | Virology |

| 7 | Topoisomerase I | TOP1 | -8.5 | Oncology |

| 8 | Bromodomain-containing protein 4 | BRD4 | -8.2 | Oncology, Inflammation |

Following the initial identification of potential targets, network pharmacology analysis is employed to understand the broader biological context of these interactions. This systems-level approach moves beyond the "one-drug, one-target" paradigm to a more holistic "one-drug, multiple-targets" perspective, which is often more representative of the in vivo effects of a compound. Network pharmacology integrates information on drug-target interactions, protein-protein interaction networks, and disease-associated pathways to construct a comprehensive map of the compound's potential pharmacological effects. mdpi.com

The process begins by constructing a drug-target network based on the results of the in silico target prediction. Subsequently, this network is expanded to include the direct and indirect interacting partners of the predicted targets, forming a protein-protein interaction (PPI) network. This expanded network is then analyzed to identify key nodes (proteins) and functional modules (clusters of interacting proteins) that are significantly enriched in specific biological pathways or associated with particular diseases.

For this compound, a network pharmacology analysis would aim to elucidate the interconnected pathways that are modulated by its predicted targets. This can reveal potential synergistic effects, identify mechanisms of action, and predict therapeutic indications. The key steps and potential findings of such an analysis are summarized in Table 2.

Table 2: Illustrative Workflow and Outcomes of a Network Pharmacology Analysis for this compound This table is for illustrative purposes and outlines the typical stages and expected results of a network pharmacology study.

| Stage | Description | Tools and Databases | Potential Findings |

| 1. Target Identification | Prediction of direct molecular targets of the compound. | Inverse Virtual Screening (e.g., PharmMapper, idTarget), Molecular Docking (e.g., AutoDock, Glide) | A list of high-confidence protein targets with their predicted binding affinities. |

| 2. Network Construction | Building a drug-target-disease network. | STRING, BioGRID, Cytoscape, KEGG, GeneCards | Visualization of the interactions between the compound, its targets, and associated diseases. |

| 3. Network Analysis | Topological analysis to identify key nodes and modules. | NetworkAnalyzer for Cytoscape, MCODE | Identification of central proteins (hubs) and densely connected regions in the network that are likely critical for the compound's effect. |

| 4. Pathway and Functional Enrichment Analysis | Identifying biological pathways and functions that are significantly modulated. | DAVID, Metascape, Reactome | Elucidation of the biological processes and signaling pathways (e.g., MAPK signaling, PI3K-Akt signaling) affected by the compound. |

| 5. Therapeutic Indication Prediction | Correlating the modulated network with disease-specific pathways. | DisGeNET, OMIM | Generation of hypotheses for potential therapeutic uses of the compound in areas such as oncology, neurodegenerative diseases, or infectious diseases. |

Pharmacological Mechanisms and in Vitro Biological Target Interactions

Enzyme Activity Modulation

Derivatives of the piperidinyl-quinoline scaffold have been identified as promising inhibitors of cholinesterase enzymes, which are critical targets in the management of Alzheimer's disease. In vitro studies have demonstrated that these compounds can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Ultrasound-assisted synthesis has yielded a series of piperidinyl-quinoline acylhydrazone derivatives that have been evaluated for their cholinesterase inhibitory potential. nih.gov One study reported that compound 8c emerged as a potent inhibitor of AChE with an IC50 value of 5.3 ± 0.51 µM, which is threefold more potent than the standard drug neostigmine (B1678181) (IC50 = 16.3 ± 1.12 µM). nih.gov Another derivative, 8g , was found to be a selective and potent inhibitor of BChE with an IC50 value of 1.31 ± 0.05 µM, approximately 5.5 times more potent than donepezil (B133215) (IC50 = 7.23 ± 0.12 µM). nih.gov

Another series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides also demonstrated significant cholinesterase inhibition. nih.gov The compound N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide was identified as the most potent dual inhibitor of both AChE and BChE, with IC50 values of 9.68 and 11.59 µM, respectively. nih.gov These findings highlight the potential of the quinoline-piperidine hybrid scaffold in developing novel cholinesterase inhibitors. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 8c (a piperidinyl-quinoline acylhydrazone) | AChE | 5.3 ± 0.51 | nih.gov |

| 8g (a piperidinyl-quinoline acylhydrazone) | BChE | 1.31 ± 0.05 | nih.gov |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 | nih.gov |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | 11.59 | nih.gov |

| Neostigmine (Standard) | AChE | 16.3 ± 1.12 | nih.gov |

| Donepezil (Standard) | BChE | 7.23 ± 0.12 | nih.gov |

The piperidine (B6355638) ring is a key structural feature in many known monoamine oxidase (MAO) inhibitors. nih.gov Research has shown that piperine (B192125), a natural product containing a piperidine moiety, inhibits both MAO-A and MAO-B with IC50 values of 49.3 µM and 91.3 µM, respectively. nih.gov The inhibitory action of piperine on MAO-A is of a mixed type, while its inhibition of MAO-B is competitive. nih.gov

Derivatives of 3,4-dihydro-2(1H)-quinolinone have been synthesized and evaluated as potent and selective MAO-B inhibitors, with many compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone is a highly potent MAO-B inhibitor with an IC50 value of 2.9 nM and a 2750-fold selectivity over MAO-A. nih.gov Structure-activity relationship studies revealed that substitution at the C7 position of the quinolinone scaffold leads to more potent inhibition than substitution at the C6 position. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |

| Piperine | MAO-A | 49.3 | More potent for MAO-A | nih.gov |

| Piperine | MAO-B | 91.3 | nih.gov | |

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 0.0029 | 2750-fold selective for MAO-B over MAO-A | nih.gov |

The quinolone scaffold is a well-established pharmacophore in the design of antibacterial agents that target DNA gyrase. Recent studies have explored N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel inhibitors of the bacterial DNA gyrase subunit B (GyrB). nih.gov A hit compound, f1 (AG-690/11765367), was identified as a moderate inhibitor of S. aureus GyrB with an IC50 of 1.21 µM. nih.gov Further structural modifications led to the discovery of more potent inhibitors, f4 and f14 , with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.gov Compound f1 also demonstrated antibacterial activity against MRSA with MICs of 4–8 µg/mL. nih.gov

The quinoline (B57606) and its isosteric quinazoline (B50416) scaffolds are considered "privileged" structures for binding to the ATP-site of protein kinases. nih.gov This has led to the development of numerous kinase inhibitors. For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). nih.gov These compounds were found to be ATP-competitive and showed up to 150-fold selectivity for PKB over the closely related kinase PKA. nih.gov

Furthermore, the tricyclic quinoline-derived compound Torin1 (26) was identified as a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.gov Torin1 inhibits the enzymatic activity of mTORC1 with picomolar potency and cellular mTOR activity in the single-digit nanomolar range. nih.gov It also exhibits over 800-fold selectivity for mTOR over PI3K. nih.gov

4-Aminoquinolone piperidine amides (AQs) have been identified as a novel class of noncovalent, reversible inhibitors of decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mtb). acs.orgresearchgate.net These compounds exhibit potent cidality against Mtb. acs.orgresearchgate.net Through structure-activity relationship (SAR) optimization, compounds with potent DprE1 inhibition (IC50 < 10 nM) and potent cellular activity (MIC = 60 nM) against Mtb have been developed. acs.orgresearchgate.net Kinetic studies have shown that these AQs have slow on-rates and long residence times of approximately 100 minutes on the DprE1 enzyme. acs.orgresearchgate.net

Receptor Ligand Binding and Functional Modulation

Derivatives of the piperidinyl-quinolinone structure have also been investigated as ligands for various receptors. A series of N-(4-piperidinyl)-2-indolinones were discovered as a new structural class of ligands for the nociceptin (B549756) receptor (NOP). nih.gov Interestingly, modifications to the piperidine N-substituent in this series yielded both potent agonists and antagonists with modest selectivity over other opioid receptors. nih.gov This highlights the potential of this scaffold to be fine-tuned to achieve different functional outcomes at the same receptor.

Adenosine (B11128) Receptor (AR) Allosteric Modulation (e.g., A3AR)

Allosteric modulators offer a sophisticated mechanism for regulating receptor activity, and compounds structurally related to 2-(Piperidin-4-yl)quinolin-3-amine have been investigated for this property, particularly at the A3 adenosine receptor (A3AR). A series of 1H-imidazo-[4,5-c]quinolin-4-amine derivatives have demonstrated the ability to act as allosteric modulators of the human A3AR. nih.gov For instance, certain substitutions on the imidazoquinoline scaffold can lead to a significant allosteric enhancement, in some cases doubling the maximal efficacy of an A3AR agonist. nih.gov

Similarly, a series of 2,4-disubstituted quinolines were developed based on the structure of a known A3AR allosteric enhancer. nih.gov One compound from this series, LUF6096, was found to allosterically enhance agonist binding and, in functional assays, increased both the intrinsic efficacy and potency of the reference agonist at the human A3AR. nih.gov These findings suggest that the quinoline core is a viable template for developing selective allosteric modulators for the A3 adenosine receptor. nih.gov

Table 1: Allosteric Modulation of A3AR by Related Quinoline Derivatives

| Compound Class | Specific Example/Derivative | Observed Effect on A3AR | Reference |

|---|---|---|---|

| 1H-Imidazo-[4,5-c]quinolin-4-amines | 4-(3,5-Dichlorophenylamino) or 2-(1-adamantyl) substitution | Allosteric enhancement (2x maximal agonist efficacy) | nih.gov |

| 1H-Imidazo-[4,5-c]quinolin-4-amines | 2-(4-(Benzoylamino)cyclohexyl) analogues | Weak negative allosteric modulators | nih.gov |

Serotonin (B10506) (5-HT) Receptor Antagonism (e.g., 5-HT6 receptor)

The serotonin system is another key target for quinoline-based compounds. Research has identified dual-target molecules that exhibit antagonism at multiple serotonin receptors. For example, the compound FPPQ, a pyrrolo[3,2-c]quinoline derivative, acts as a dual antagonist for the 5-HT3 and 5-HT6 receptors. nih.gov Studies have shown that the simultaneous blockade of both these receptors can produce specific neuropharmacological effects that are not achieved by antagonizing either receptor alone. nih.gov

Another related quinoline derivative, TZB-30878, demonstrates a dual pharmacological profile with agonism at the 5-HT1A receptor and antagonism at the 5-HT3 receptor. nih.gov Binding assays confirmed that this molecule selectively binds to both human 5-HT1A and 5-HT3 receptors, with K(d) values of 0.68 nM and 8.90 nM, respectively. nih.gov This dual action is considered a potentially important mechanism for treating certain gastrointestinal disorders. nih.gov

Table 2: Serotonin Receptor Interaction of Related Quinoline Compounds

| Compound | Target Receptors | Pharmacological Action | Reference |

|---|---|---|---|

| FPPQ | 5-HT3 and 5-HT6 | Dual Antagonist | nih.gov |

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The calcitonin gene-related peptide (CGRP) receptor is a significant target in the development of treatments for migraine. nih.gov Quinoline derivatives have been proposed as potential competitive inhibitors that could interfere with CGRP binding. nih.gov This hypothesis is supported by the fact that a structurally similar compound, 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride, is known to be an intermediate in the synthesis of Zavegepant, a CGRP receptor antagonist. farmasino.netbldpharm.compharmasino.com

CGRP receptor antagonists, often called "gepants," represent a class of drugs that block the CGRPR. wikipedia.org The development of small-molecule antagonists, including those with quinoline-like structures, has been a focus of drug discovery programs aimed at treating acute migraines. nih.govnih.gov

Cellular Pathway Interventions

Beyond direct receptor interactions, compounds based on the quinoline structure can influence fundamental cellular processes, including DNA replication, programmed cell death (apoptosis), and neurotransmitter regulation.

Interference with DNA Replication and Protein Synthesis

Certain quinoline derivatives have been found to inhibit key enzymes involved in DNA maintenance and repair. Specifically, some analogs have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response pathway. researchgate.net Potent inhibitory activity against DNA-PK has been observed in compound series where the traditional chromen-4-one core of known inhibitors was replaced by a quinolin-4-one template. researchgate.net Furthermore, some 5-methyl-5H-indolo[2,3-b]quinoline analogs are noted for their DNA intercalation capabilities, a mechanism that can directly interfere with DNA replication and transcription. mdpi.com

Induction of Apoptosis in Cancer Cell Lines

A significant area of research for quinoline derivatives is their potential as anticancer agents, often acting through the induction of apoptosis. A series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives, which share the quinolin-3-amine moiety with the subject compound, were shown to inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest at the sub-G1 phase. researchgate.net

Similarly, another quinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated cytotoxic potential against liver, colon, breast, and lung cancer cell lines. mdpi.com The mechanism was linked to the activation of pro-apoptotic proteins like caspase-3 and p53, alongside the deactivation of proliferation markers. mdpi.com These findings suggest that the quinoline scaffold is a promising backbone for the design of novel agents that can trigger programmed cell death in malignant cells. mdpi.comresearchgate.net

Table 3: Apoptotic Effects of Related Quinoline Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Cellular Effect | Reference |

|---|---|---|---|

| 1H-Pyrazolo[3,4-b]quinolin-3-amines | Colon Cancer | Induction of apoptosis and sub-G1 cell cycle arrest | researchgate.net |

| BAPPN (Indolo[2,3-b]quinoline derivative) | Liver (HepG2), Colon (HCT-116), Breast (MCF-7), Lung (A549) | Cytotoxicity via activation of caspase-3 and p53 | mdpi.com |

Mechanisms Affecting Neurotransmitter Levels (e.g., 5HT, NE)

The piperidine component of this compound is a common feature in molecules designed to interact with monoamine transporters. A study of synthetic 4-benzylpiperidine (B145979) carboxamides explored their effects on the reuptake of serotonin (5-HT) and norepinephrine (B1679862) (NE). nih.gov The structure-activity relationship in this class of compounds showed that specific substitutions on the aromatic ring were critical in determining the inhibitory potency and selectivity towards the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov For instance, compounds with a 2-naphthyl ring generally exhibited a higher degree of inhibition at both NET and SERT compared to those with a 1-naphthyl ring. nih.gov This indicates that the piperidine moiety can serve as a scaffold for agents that modulate the levels of key neurotransmitters in the synapse.

Table 4: List of Compounds Mentioned

| Compound Name | Abbreviation / Code |

|---|---|

| This compound | - |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | BAPPN |

| 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride | - |

| 3-Amino-5,6,7,8-tetrahydro-2-[4-[4-(quinolin-2-yl)piperazin-1-yl]butyl]quinazolin-4(3H)-one | TZB-30878 |

| (1-[(3-fluorophenyl)sulfonyl]-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline dihydrochloride) | FPPQ |

| 2,4-disubstituted quinoline derivative | LUF6096 |

| Zavegepant | - |

| Serotonin | 5-HT |

Insufficient Published Research Data on this compound Limits Comprehensive Review

A thorough review of publicly accessible scientific literature and databases has revealed a significant lack of specific research data on the chemical compound This compound concerning its applications in chemical biology and preclinical drug development. Despite extensive searches for its use as a chemical probe, its antimicrobial efficacy, and its potential as a central nervous system (CNS) agent, there is insufficient information to construct a detailed, evidence-based article as per the requested outline.

The investigation sought to populate the following areas of research:

Development of Chemical Probes: No literature was found describing the use of this compound as a chemical probe for interrogating biological systems.

Investigation of Antimicrobial Potentials:

Antibacterial Efficacy: No specific studies detailing the minimum inhibitory concentration (MIC) values of this compound against Gram-positive and Gram-negative bacterial strains were identified.

Antifungal Activity: There is no available data on the antifungal properties or MIC values of this compound.

Antimalarial/Antiplasmodial Research: Research on the activity of this specific compound against Plasmodium falciparum strains, including IC50 values, is not present in the reviewed literature.

Antimycobacterial Activity: No studies were found that evaluated the efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial species.

Research in Central Nervous System (CNS) Agent Development: There is a lack of published research investigating the potential of this compound as a therapeutic agent for CNS disorders.

Due to the absence of specific research findings and quantitative data (such as data tables for MIC or IC50 values), it is not possible to generate a scientifically accurate and informative article that adheres strictly to the provided outline and focuses solely on this compound. The available information pertains to related but structurally distinct molecules, and extrapolating these findings would violate the principle of scientific accuracy and the specific constraints of the request.

Therefore, a comprehensive article on the applications of this compound in chemical biology and preclinical drug development cannot be produced at this time.

Applications in Chemical Biology and Preclinical Drug Development Research

Exploration of Anticancer/Antiproliferative Activities

General research into quinoline-based compounds has shown that the quinoline (B57606) scaffold is a significant point of interest for the development of new anticancer agents. arabjchem.orgsci-hub.sebenthamscience.com These derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms. arabjchem.orgsci-hub.se Similarly, molecules containing a piperidine (B6355638) ring are found in numerous pharmacologically active compounds and have been explored for their potential in anticancer therapies. nih.gov

Studies on Cell Growth Inhibition

There are no specific studies available that report on the cell growth inhibition properties of 2-(Piperidin-4-yl)quinolin-3-amine. Research on other quinoline derivatives has demonstrated cytotoxic activity against various cancer cell lines, such as breast, lung, and colon cancer. arabjchem.orgnih.gov For instance, certain quinoline-hydrazone analogues and pyrido[3,2-g]quinoline (B3050440) derivatives have shown the ability to inhibit the proliferation of cancer cells, with some compounds arresting the cell cycle and inducing apoptosis. sci-hub.senih.gov However, these findings are related to different molecular structures and cannot be extrapolated to this compound without direct experimental evidence.

Synergistic Effects with Established Anticancer Agents

No published studies were identified that investigate the potential synergistic effects of this compound with established anticancer agents. The concept of combining quinoline-based compounds with existing chemotherapeutics has been explored for other molecules in this class, but not for the specific compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Piperidin-4-yl)quinolin-3-amine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves coupling quinoline derivatives with piperidine precursors. Key steps include:

- Temperature control : Reactions often proceed at 80–120°C in polar aprotic solvents (e.g., DMF, acetonitrile) to avoid decomposition .

- Catalysts : Palladium or copper catalysts facilitate cross-coupling reactions, while bases like KCO neutralize acidic byproducts .

- Purification : Column chromatography with silica gel and recrystallization in ethanol/water mixtures are standard for isolating high-purity products .

- Validation : Confirm structure and purity via H/C NMR (e.g., quinoline protons at δ 8.1–8.5 ppm, piperidine protons at δ 2.5–3.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural conformation of this compound be confirmed experimentally?

- X-ray crystallography : Use SHELXL for single-crystal refinement to resolve bond angles, torsional strain, and intermolecular interactions. For example, the piperidine ring often adopts a chair conformation, while the quinoline moiety is planar .

- Computational modeling : Compare experimental data (e.g., DFT-optimized geometries) with crystallographic results to validate intramolecular hydrogen bonding (e.g., N–H···N between amine and quinoline) .

Q. What analytical techniques are critical for assessing purity and stability?

- Chromatography : HPLC with C18 columns (acetonitrile/water gradients) detects impurities <0.1% .

- Stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using LC-MS to identify hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Case study : Discrepancies in IC values for enzyme inhibition (e.g., MurA) may arise from:

- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins) .

- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that non-specifically inhibit enzymes .

- Mitigation : Standardize protocols (e.g., ATP concentration in kinase assays) and validate hits via orthogonal assays (e.g., SPR, thermal shift) .

Q. What computational strategies are effective for predicting the binding mode of this compound to therapeutic targets?

- Molecular docking : Employ AutoDock Vina or Glide to model interactions with targets (e.g., dopamine D3 receptors). Key pharmacophores include:

- The quinoline N-atom as a hydrogen-bond acceptor.

- Piperidine’s amine group for salt-bridge formation with Asp110 .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

Q. How can researchers optimize the pharmacokinetic profile of this compound derivatives?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, sulfonyl) to reduce logP (target <3) and improve solubility .

- Metabolic stability : Incubate compounds with liver microsomes (human/rat) to identify metabolic soft spots (e.g., CYP450-mediated oxidation of piperidine) .

- BBB permeability : Use PAMPA-BBB assays; derivatives with PSA <90 Å and MW <450 Da show better CNS penetration .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for similar derivatives?

- Root causes :

- Reagent quality : Trace moisture in DMF can hydrolyze intermediates; use molecular sieves or fresh solvent .

- Scaling effects : Microwave-assisted reactions (e.g., 120°C, 250 W) may not scale linearly to batch processes .

- Resolution : Replicate reported conditions with rigorous anhydrous techniques and monitor reactions via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.